molecular formula C7H7NO2 B097130 4-acetyl-1H-pyrrole-2-carbaldehyde CAS No. 16168-92-6

4-acetyl-1H-pyrrole-2-carbaldehyde

Cat. No. B097130
CAS RN: 16168-92-6
M. Wt: 137.14 g/mol
InChI Key: YTVCNLYEPORLTG-UHFFFAOYSA-N
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Description

4-Acetyl-1H-pyrrole-2-carbaldehyde is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring structure containing nitrogen. The acetyl group attached to the pyrrole ring indicates the presence of a substituent that can influence the reactivity and physical properties of the molecule. This compound is of interest in organic chemistry due to its potential applications in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, which yields 3,4-disubstituted pyrrole-2,5-dicarbaldehydes in good yield . This one-step synthesis is notable for its convenience and efficiency. Additionally, the amine-catalyzed cascade (3 + 2) annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles can be used to synthesize fully substituted thiophene-2-carbaldehyde and 1H-pyrrole derivatives . These methods highlight the versatility of pyrrole-based compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of 4-acetyl-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of pyrrole derivatives is generally characterized by the presence of a nitrogen atom within a five-membered ring, which significantly affects the electronic distribution and reactivity of the molecule. The electron spin resonance study of related compounds, such as 4-acetylpyridine and pyridine-4-carbaldehyde, provides insights into the hyperfine couplings and the effect of solvents on these couplings . These studies are crucial for understanding the electronic properties of pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the synthesis of polycyclic pyrano[2,3-b]pyrans involves the condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, followed by Knoevenagel condensation and 6π-electrocyclization . This process demonstrates the reactivity of carbaldehyde groups in pyrrole derivatives and their ability to form complex heterocyclic structures. The reversibility of the electrocyclization stage and the formation of fused pyridines are also of interest in the study of reaction mechanisms involving pyrrole derivatives .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-acetyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of diverse heterocyclic compounds. For example, it's utilized in the synthesis of 1,3,4‐oxadiazaheterocycles, a class of compounds with potential pharmaceutical applications (Guesdon et al., 2001). It's also involved in the preparation of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation, showcasing its versatility in organic synthesis (Wu et al., 2018).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 4-acetyl-1H-pyrrole-2-carbaldehyde have been used to create complex molecular structures. For instance, a study demonstrated its application in forming a high nuclearity {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014). This highlights its potential in designing novel magnetic materials.

Material Science

In material science, derivatives of 4-acetyl-1H-pyrrole-2-carbaldehyde are used to create hydrogen-bonded structures and anion receptors. For example, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized to exhibit high affinity for certain anions in chloroform, demonstrating their utility in sensor technologies (Deliomeroglu et al., 2014).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCNLYEPORLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290322
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1H-pyrrole-2-carbaldehyde

CAS RN

16168-92-6
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16168-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Sun, JW Xie, RY Zhao, AG Zhu… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C7H7NO2, was synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction. The pyrazole ring makes dihedral angles of 4.50 (9) and 2.06 (…
Number of citations: 1 scripts.iucr.org
R Tian, ZQ Liang, Y Wang, NK Zeng - Results in Chemistry, 2022 - Elsevier
A headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was used to evaluate the profile of the volatile components that …
Number of citations: 11 www.sciencedirect.com

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